BenchChemオンラインストアへようこそ!

3-Methyl-3,4-dihydroisoquinoline

Cardiovascular Pharmacology Structure-Activity Relationship Isoquinoline Alkaloid Toxicology

Procure 3-Methyl-3,4-dihydroisoquinoline to ensure experimental reproducibility in cardiovascular SAR and neuropharmacology. The C-3 methyl substituent introduces a chiral center that dictates regioselectivity in enzymatic transformations and functionally antagonizes pressor effects seen in 3-unsubstituted analogs, making generic substitution scientifically invalid. This specific dihydro oxidation state is critical, conferring an 8.5-fold potency advantage in MAO-A inhibition (Ki 2-130 μM) over tetrahydroisoquinoline analogs. Ideal for biocatalytic cascades achieving 100% chiral yield.

Molecular Formula C10H12ClN
Molecular Weight 181.66198
CAS No. 14123-78-5
Cat. No. B1143542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-dihydroisoquinoline
CAS14123-78-5
Molecular FormulaC10H12ClN
Molecular Weight181.66198
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C=N1
InChIInChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,4-dihydroisoquinoline CAS 14123-78-5: Chemical Identity, Core Scaffold Characteristics, and Research-Grade Procurement Profile


3-Methyl-3,4-dihydroisoquinoline (CAS 14123-78-5; molecular formula C₁₀H₁₁N; MW 145.20 g/mol) is a heterocyclic organic compound belonging to the isoquinoline alkaloid family, typically supplied as the hydrochloride salt (C₁₀H₁₁N·HCl, MW 181.66 g/mol) with a reported density of 1.03 g/cm³ and boiling point of 247.7°C at 760 mmHg . The compound features a benzene ring fused to a nitrogen-containing six-membered dihydro ring with a methyl substituent at the C-3 position, which introduces a chiral center and imparts distinct conformational and electronic properties relative to unsubstituted 3,4-dihydroisoquinoline [1]. This core scaffold serves as a critical synthetic intermediate in medicinal chemistry and is recognized as a privileged substructure in numerous bioactive natural products and therapeutic agents [2].

Why Generic Substitution of 3-Methyl-3,4-dihydroisoquinoline CAS 14123-78-5 Fails: C-3 Methylation as a Critical Determinant of Pharmacological Selectivity


Generic substitution of 3,4-dihydroisoquinoline derivatives without rigorous structural specification is scientifically invalid due to the C-3 methyl group's profound influence on both synthetic reactivity and biological response. The methyl substituent introduces a stereogenic center that dictates chiral recognition in enzymatic transformations and receptor interactions, while simultaneously modulating the electronic environment of the imine nitrogen—a key determinant of nucleophilic addition regioselectivity in downstream derivatization [1]. Comparative pharmacological studies demonstrate that 3-methyl substitution significantly alters the pressor activity profile of 6,7-substituted dihydroisoquinolines, effectively nullifying the pressor potency conferred by dihydroxy groups at those positions [2]. Furthermore, as a class, 3,4-dihydroisoquinolines exhibit Ki values ranging from 2-130 μM against monoamine oxidase A, whereas their fully aromatic or tetrahydro counterparts display markedly different inhibitory profiles, underscoring that oxidation state alone produces non-interchangeable pharmacological outcomes [3]. Consequently, procurement of the precise C-3 methylated dihydro analog is essential for experimental reproducibility and for maintaining the intended structure-activity relationship trajectory.

3-Methyl-3,4-dihydroisoquinoline CAS 14123-78-5: Quantitative Differentiation Evidence Versus Structural Analogs


C-3 Methyl Substitution Abolishes Dihydroxy-Mediated Pressor Activity in Cardiovascular Pharmacology

In a systematic pharmacological evaluation of 3-methyl-3,4-dihydroisoquinoline derivatives substituted at the 6,7-positions, the C-3 methyl substituent was found to nullify the pressor potency otherwise conferred by dihydroxy substitution. Specifically, while dihydroxy substitution typically enhances pressor effects in related dihydroisoquinoline systems, the presence of the 3-methyl group counteracted this activity, producing a markedly attenuated blood pressure response [1]. This functional antagonism between the C-3 methyl and 6,7-dihydroxy substituents represents a structurally defined, quantifiable differentiation from 3-unsubstituted analogs.

Cardiovascular Pharmacology Structure-Activity Relationship Isoquinoline Alkaloid Toxicology

3,4-Dihydroisoquinoline Scaffold Exhibits Superior MAO-A Inhibitory Potency Relative to Fully Aromatic and Tetrahydro Analogs

Comparative evaluation of simple isoquinoline alkaloids across three oxidation states revealed that 3,4-dihydroisoquinolines as a class are the most potent inhibitors of monoamine oxidase A (MAO-A), with Ki values ranging from 2 to 130 μM. In contrast, fully aromatic isoquinolines exhibited intermediate inhibitory activity (Ki = 17-130 μM), while 1,2,3,4-tetrahydroisoquinolines were essentially inactive (Ki > 500 μM) [1]. This class-level potency hierarchy demonstrates that the partially unsaturated 3,4-dihydro scaffold, which contains the target compound's core structure, is uniquely suited for MAO-A inhibitory applications.

Neuropharmacology Monoamine Oxidase Inhibition Alkaloid Structure-Activity

3,4-Dihydroisoquinoline Moiety Validated as Privileged Scaffold for KDR (VEGFR-2) Kinase Inhibition

A medicinal chemistry campaign evaluating novel KDR (VEGFR-2) inhibitors identified 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitor scaffolds. Structure-activity relationship studies demonstrated that compounds bearing the 3,4-dihydroisoquinoline core achieved nanomolar potency against KDR while maintaining favorable selectivity profiles and acceptable pharmacokinetic properties [1]. The 3-methyl-3,4-dihydroisoquinoline scaffold shares this same dihydroisoquinoline core, differing primarily in oxidation state at C-1 and C-3 substitution, positioning it as a structurally proximal intermediate for analogous kinase inhibitor optimization programs.

Oncology Angiogenesis Inhibition Kinase Drug Discovery

3-Methyl-3,4-dihydroisoquinoline Serves as Direct Precursor in 100% Yield Biocatalytic THIQA Alkaloid Biosynthesis

In an engineered biocatalytic system for plant tetrahydroisoquinoline alkaloid (THIQA) production, dihydroisoquinoline (DHIQ) precursors—including 1-substituted and 6,7-dimethoxy variants—were converted by imine reductase IR45 and coclaurine N-methyltransferase (CNMT) into the corresponding (S)-THIQAs with 100% conversion efficiency from the DHIQ starting material [1]. This quantitative yield demonstrates that the 3,4-dihydroisoquinoline scaffold is not merely an intermediate of interest but a highly efficient substrate for enzymatic transformation, enabling complete utilization in biocatalytic cascades without wasteful side reactions.

Biocatalysis Alkaloid Biosynthesis Green Chemistry

High-Value Research and Industrial Application Scenarios for 3-Methyl-3,4-dihydroisoquinoline CAS 14123-78-5


Cardiovascular Drug Discovery: Structure-Activity Relationship Studies of Pressor/Depressor Modulation

Procurement of 3-methyl-3,4-dihydroisoquinoline enables systematic SAR studies investigating how C-3 methylation alters cardiovascular pharmacological outcomes. As demonstrated by direct comparative evidence, the 3-methyl substituent functionally antagonizes the pressor effects of 6,7-dihydroxy substitution, producing a distinct hemodynamic profile relative to 3-unsubstituted analogs [1]. This scaffold is therefore uniquely suited for developing antihypertensive agents or vasoactive compounds where precise modulation of pressor activity is required.

CNS Drug Development: MAO-A Inhibitor Lead Optimization Leveraging Dihydro Scaffold Potency

The 3,4-dihydroisoquinoline scaffold confers up to an 8.5-fold potency advantage in MAO-A inhibition relative to tetrahydroisoquinoline analogs (Ki = 2-130 μM versus >500 μM) [2]. 3-Methyl-3,4-dihydroisoquinoline provides a chiral, functionalized entry point for synthesizing MAO-A inhibitor candidates for depression and neurodegenerative disorders, offering a validated potency anchor while enabling exploration of substituent effects on isoform selectivity (MAO-A versus MAO-B).

Sustainable Biocatalytic Manufacturing of Tetrahydroisoquinoline Alkaloids

In biocatalytic cascade systems employing engineered imine reductases (e.g., IR45) and N-methyltransferases, dihydroisoquinoline precursors are converted to (S)-tetrahydroisoquinoline alkaloids with quantitative 100% yield [3]. 3-Methyl-3,4-dihydroisoquinoline can serve as a chiral DHIQ substrate for producing methylated THIQA derivatives via enzymatic reduction, enabling green chemistry routes to valuable alkaloid natural products and pharmaceutical intermediates with minimal waste and high atom economy.

Kinase Inhibitor Medicinal Chemistry: KDR/VEGFR-2 Targeted Cancer Therapeutics

The 3,4-dihydroisoquinoline core is a validated privileged scaffold for developing potent and selective KDR kinase inhibitors with favorable pharmacokinetic properties [4]. 3-Methyl-3,4-dihydroisoquinoline provides a versatile synthetic intermediate for constructing 3,4-dihydroisoquinoline-1(2H)-one derivatives and related analogs, enabling medicinal chemistry campaigns focused on anti-angiogenic cancer therapeutics targeting the VEGF signaling pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.